molecular formula C18H16N4O2 B7811658 ethyl 2-amino-1-(1H-benzimidazol-2-yl)indolizine-3-carboxylate

ethyl 2-amino-1-(1H-benzimidazol-2-yl)indolizine-3-carboxylate

Cat. No.: B7811658
M. Wt: 320.3 g/mol
InChI Key: RLKNOUADTFXGGB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(1H-benzimidazol-2-yl)indolizine-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines an indolizine ring with a benzimidazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(1H-benzimidazol-2-yl)indolizine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with an appropriate indolizine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(1H-benzimidazol-2-yl)indolizine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, each with potentially unique biological activities.

Scientific Research Applications

Ethyl 2-amino-1-(1H-benzimidazol-2-yl)indolizine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(1H-benzimidazol-2-yl)indolizine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-1-(1H-benzimidazol-2-yl)indole-3-carboxylate
  • Ethyl 2-amino-1-(1H-benzimidazol-2-yl)pyrrole-3-carboxylate
  • Ethyl 2-amino-1-(1H-benzimidazol-2-yl)quinoline-3-carboxylate

Uniqueness

Ethyl 2-amino-1-(1H-benzimidazol-2-yl)indolizine-3-carboxylate is unique due to its indolizine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and interactions, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-amino-1-(1H-benzimidazol-2-yl)indolizine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-2-24-18(23)16-15(19)14(13-9-5-6-10-22(13)16)17-20-11-7-3-4-8-12(11)21-17/h3-10H,2,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKNOUADTFXGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C2N1C=CC=C2)C3=NC4=CC=CC=C4N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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